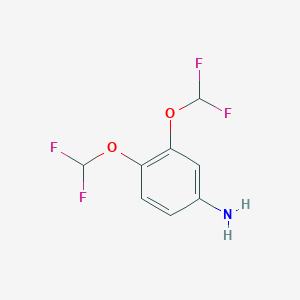

3,4-Bis(difluoromethoxy)aniline

Description

Significance of Aryl-Difluoromethoxy Moieties in Contemporary Organic Synthesis

The difluoromethoxy group (-OCHF₂) has emerged as a crucial moiety in contemporary organic synthesis, particularly in the development of bioactive compounds. Its incorporation into an aryl (aromatic ring) system can significantly alter the parent molecule's physicochemical properties. The replacement of more common groups like the trifluoromethyl (-CF₃) group with a difluoromethoxy group can lead to increased polarity and different conformational preferences. rsc.org These changes can be advantageous for optimizing a molecule's characteristics for specific applications. The synthesis of molecules containing aryl α,α-difluoroether motifs is an area of active research, aimed at creating novel structures for use in fine chemicals and advanced materials. rsc.org

Broad Context of Aniline (B41778) Derivatives as Core Structures in Advanced Materials and Fine Chemical Research

Aniline and its derivatives serve as versatile precursors for a wide array of industrial and fine chemicals. researchgate.netwikipedia.org They are fundamental to the production of polyurethanes, rubber processing chemicals, dyes, and pigments. wikipedia.org In the realm of advanced materials, aniline derivatives are polymerized to form polyanilines, which possess interesting electrical properties suitable for applications like sensors. rsc.orgacs.org The ability of the amino group to react with other functional groups makes aniline derivatives key intermediates in the synthesis of complex molecules. sci-hub.se The fine chemical industry utilizes aniline for producing a multitude of downstream products through reactions like halogenation, alkylation, and cyclization, leading to a diverse range of applications. cosoonchem.com

Structure

3D Structure

Propriétés

Numéro CAS |

71791-36-1 |

|---|---|

Formule moléculaire |

C8H7F4NO2 |

Poids moléculaire |

225.14 g/mol |

Nom IUPAC |

3,4-bis(difluoromethoxy)aniline |

InChI |

InChI=1S/C8H7F4NO2/c9-7(10)14-5-2-1-4(13)3-6(5)15-8(11)12/h1-3,7-8H,13H2 |

Clé InChI |

RNNUXPRMVLSPKO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)OC(F)F)OC(F)F |

SMILES canonique |

C1=CC(=C(C=C1N)OC(F)F)OC(F)F |

Origine du produit |

United States |

Chemical Reactivity and Transformations of 3,4 Bis Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Difluoromethoxy-Substituted Aromatic Ring

The amino group (-NH₂) is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.com Conversely, the difluoromethoxy (-OCF₂H) groups are deactivating and meta-directing due to their inductive electron-withdrawing nature. lkouniv.ac.in The regiochemical outcome of EAS reactions on 3,4-bis(difluoromethoxy)aniline is therefore determined by the dominant directing effect of the amino group.

Halogenation of anilines is typically a rapid reaction that can be difficult to control, often leading to multiple substitutions. byjus.com For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. youtube.com

Chlorination: The direct chlorination of anilines can be achieved using various reagents. For the related compound, 4-(difluoromethoxy)aniline (B1299965), a one-step bis-ortho-chlorination has been successfully carried out using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). acs.org Another approach involves protecting the amino group, for example as a phthalimide, followed by chlorination with molecular chlorine. mdpi.com The use of thionyl chloride with N,N-dialkylaniline N-oxides can lead to selective ortho-chlorination. nih.gov

Bromination: Selective para-bromination of aromatic amines can be challenging due to the high reactivity of the aniline ring. google.com However, methods have been developed to achieve high regioselectivity. For example, the use of 2,4,4,6-tetrabromocyclohexa-2,5-dienone in dichloromethane (B109758) or chloroform (B151607) has been reported for the monobromination of aromatic amines, predominantly at the para position, without the need for protecting the amino group. researchgate.net Palladium-catalyzed meta-C–H bromination using N-bromophthalimide (NBP) has also been developed for aniline derivatives, offering an alternative to the typical ortho/para selectivity. nih.govrsc.org

A summary of reagents for halogenation is presented below:

| Halogenation Type | Reagent | Product Type |

| Chlorination | HCl / H₂O₂ | bis-ortho-chloro |

| Chlorination | Molecular Chlorine (with protected amine) | Chloro-substituted |

| Chlorination | Thionyl Chloride (with N-oxide) | ortho-chloro |

| Bromination | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | para-bromo |

| Bromination | N-Bromophthalimide (with Pd catalyst) | meta-bromo |

Nitration of anilines presents a unique challenge. Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic as the strongly acidic conditions protonate the amino group to form the anilinium ion. This anilinium ion is a meta-directing group, leading to the formation of a significant amount of the meta-nitro product alongside the expected ortho and para isomers. byjus.com For example, the nitration of aniline can yield meta-nitroaniline. libretexts.org To circumvent this, the amino group is often protected by acetylation to form acetanilide. The acetamido group is still ortho-, para-directing but is less activating than the amino group, allowing for more controlled nitration. The protecting group can then be removed by hydrolysis. A useful reagent for the nitration of activated aromatic compounds is 4-(Difluoromethoxy)-2-nitroaniline. chemicalbook.combldpharm.com

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNA) typically occurs on electron-poor aromatic rings containing a good leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as nitro groups, ortho and para to the leaving group greatly facilitates this reaction. masterorganicchemistry.com While the difluoromethoxy groups on this compound are electron-withdrawing, the presence of the strongly electron-donating amino group makes the aromatic ring electron-rich, and thus generally unreactive towards nucleophilic attack under standard SNA conditions. masterorganicchemistry.comyoutube.com

However, SNA can occur under specific conditions, such as through the formation of a benzyne (B1209423) intermediate (elimination-addition mechanism) or in reactions where the aniline derivative itself acts as the nucleophile. youtube.comchadsprep.com For instance, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example of SNA where the amine acts as the nucleophile. masterorganicchemistry.com Furthermore, methods for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) have been developed using hydroxide-assisted decomposition of N,N-dimethylformamide. nih.gov

Organometallic Transformations for Regioselective Functionalization

Organometallic chemistry provides powerful tools for the regioselective functionalization of aromatic rings, often overcoming the inherent directing effects of substituents.

Directed ortho-metalation (DoM) is a key strategy for the functionalization of aromatic compounds. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles.

For aniline derivatives, the amino group itself or a protected form can act as a DMG. For example, N-tert-butoxycarbonyl-4-(trifluoromethoxy)aniline has been shown to undergo lithiation at the 2-position (ortho to the amino group). nih.gov In contrast, when the amino group is protected with two trimethylsilyl (B98337) groups, deprotonation of the para isomer occurs at the 3-position (ortho to the trifluoromethoxy group). nih.gov This highlights the ability to control the site of metalation by choosing the appropriate N-protecting group.

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aniline derivatives can be transformed into various useful products through these reactions. A common strategy involves converting the aniline into an aryl halide or triflate, which can then participate in coupling reactions like the Suzuki, Heck, and Sonogashira reactions. youtube.comyoutube.com

For instance, a palladium-catalyzed coupling of 2,6-dichloro-4-(difluoromethoxy)aniline (B11879649) with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has been reported. acs.org Pyridine-3,4-diols can be converted into bis(perfluoroalkanesulfonates) which serve as substrates for palladium-catalyzed coupling reactions. beilstein-journals.org Additionally, palladium-catalyzed multicomponent reactions involving diazo esters and amines have been developed for the carboamination of dienes and allenes. beilstein-journals.org

A summary of common palladium-catalyzed coupling reactions is provided below:

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Coupling | Organoboron reagent + Aryl halide/triflate | C-C |

| Heck Coupling | Alkene + Aryl halide/triflate | C-C |

| Sonogashira Coupling | Terminal alkyne + Aryl halide/triflate | C-C |

| Buchwald-Hartwig Amination | Amine + Aryl halide/triflate | C-N |

Reactions Involving the Aniline Moiety

The primary amino group of this compound is the focal point for a range of chemical reactions, allowing for the introduction of diverse functionalities and the synthesis of more complex molecular architectures.

Formation of Schiff Bases and Related Imines

The condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone, to form an imine or azomethine, is a fundamental transformation in organic chemistry. scispace.com When the amine is an aniline derivative, the resulting compound is commonly referred to as a Schiff base. google.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. scispace.com

A general representation of Schiff base formation is depicted below:

A representative set of potential Schiff base products that could be synthesized from this compound and various carbonyl compounds is presented in the following table. It is important to note that these are hypothetical examples based on established chemical principles, as specific experimental data for these reactions with this compound is not extensively documented in the reviewed literature.

| Carbonyl Reactant | Product Name | Product Structure |

| Benzaldehyde | N-(3,4-Bis(difluoromethoxy)benzylidene)aniline |  |

| Acetophenone | N-(1-(3,4-Bis(difluoromethoxy)phenyl)ethylidene)aniline |  |

| Salicylaldehyde | 2-((3,4-Bis(difluoromethoxy)phenylimino)methyl)phenol |  |

Acylation and Other Nitrogen Functionalizations

The nucleophilic nature of the amino group in this compound makes it susceptible to acylation reactions. These reactions involve the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through reaction with an acyl halide, anhydride (B1165640), or carboxylic acid. This transformation is a common strategy for the protection of the amino group or for the synthesis of amide-containing target molecules.

Detailed experimental procedures for the acylation of this compound are often found within the patent literature, where this compound serves as a key intermediate in the synthesis of more complex, often biologically active, molecules. For instance, the synthesis of certain imidazole (B134444) derivatives utilizes this compound as a starting material. While the primary focus of such patents is the final product, the experimental sections provide valuable insight into the reactivity of the aniline moiety.

A general scheme for the acylation of this compound is shown below:

The following table outlines a representative acylation reaction of this compound, as can be inferred from synthetic procedures described in the broader chemical literature for analogous compounds. The conditions and reagents are typical for achieving N-acylation of aromatic amines.

| Acylating Agent | Product Name | Reaction Conditions |

| Acetic Anhydride | N-(3,4-Bis(difluoromethoxy)phenyl)acetamide | Pyridine, Room Temperature |

| Benzoyl Chloride | N-(3,4-Bis(difluoromethoxy)phenyl)benzamide | Aqueous NaOH, Room Temperature (Schotten-Baumann conditions) |

| Ethyl Chloroformate | Ethyl (3,4-bis(difluoromethoxy)phenyl)carbamate | Triethylamine, Dichloromethane, 0 °C to Room Temperature |

Computational and Theoretical Investigations of 3,4 Bis Difluoromethoxy Aniline and Analogous Fluorinated Anilines

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for predicting the behavior of a compound in various chemical environments.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. chemicalbook.com DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to determine the most stable conformation (geometry optimization) of molecules. nih.gov For aniline (B41778) and its derivatives, the geometry of the amino group and the planarity of the benzene (B151609) ring are of particular interest. nih.gov

Based on studies of similar molecules, the optimized geometry of 3,4-Bis(difluoromethoxy)aniline would likely exhibit specific bond lengths and angles. A representative set of expected optimized geometrical parameters, derived from computational studies of analogous compounds, is presented in the table below.

| Parameter | Expected Value |

|---|---|

| C-N Bond Length (Å) | ~1.40 - 1.42 |

| C-O Bond Length (Å) | ~1.35 - 1.38 |

| O-C(F2H) Bond Length (Å) | ~1.38 - 1.41 |

| C-F Bond Length (Å) | ~1.34 - 1.36 |

| C-N-H Bond Angle (°) | ~112 - 114 |

| C-O-C Bond Angle (°) | ~117 - 119 |

Note: These values are estimations based on DFT calculations of analogous fluorinated and methoxy-substituted anilines and are not experimental values for this compound.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms in the molecule. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous framework for elucidating the electronic structure of molecules. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties.

For fluorinated anilines, ab initio calculations can be used to accurately determine the electronic ground state, ionization potentials, and electron affinities. nih.gov These calculations help in understanding the distribution of electron density and the nature of chemical bonds within the molecule. The presence of highly electronegative fluorine atoms in the difluoromethoxy groups of this compound will significantly impact its electronic structure, and ab initio methods can precisely quantify these effects.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). surfacesciencewestern.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the electron-donating amino group and the electron-withdrawing difluoromethoxy groups will have opposing effects on the energies of the frontier orbitals. Computational studies on various fluorinated anilines have shown that the number and position of fluorine substituents significantly influence the HOMO and LUMO energy levels and the resulting energy gap. surfacesciencewestern.com For instance, a study on m-fluoroaniline provided specific values for its HOMO and LUMO energies. researchgate.netsurfacesciencewestern.com It is expected that the difluoromethoxy groups in this compound will lower the energy of the HOMO and LUMO compared to unsubstituted aniline, likely resulting in a relatively large HOMO-LUMO gap, suggesting high stability.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.21 | 0.34 | 5.55 |

| 2-Fluoroaniline | -5.28 | 0.21 | 5.49 |

| 3-Fluoroaniline | -5.35 | 0.18 | 5.53 |

| 4-Fluoroaniline | -5.24 | 0.25 | 5.49 |

Note: The values are based on DFT calculations for analogous compounds and serve as a reference for the expected energetics of this compound.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net For this compound, the presence of the electron-withdrawing difluoromethoxy groups is expected to increase its electrophilicity compared to aniline.

Local reactivity analysis, often performed using Fukui functions, can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For an aniline derivative, this analysis can predict whether reactions are more likely to occur at the amino group, specific positions on the aromatic ring, or the substituent groups.

Theoretical Spectroscopic Property Predictions

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy. The vibrational spectra of aniline and its derivatives are well-studied, with characteristic bands for N-H stretching, N-H bending, C-N stretching, and various aromatic ring vibrations. researchgate.net

For this compound, the vibrational spectrum is expected to show characteristic peaks for the aniline core, as well as vibrations associated with the difluoromethoxy groups. The C-F and C-O stretching and bending modes of the difluoromethoxy groups will give rise to distinct bands in the IR and Raman spectra. Theoretical calculations can help in the precise assignment of these vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | FT-IR, Raman |

| N-H Symmetric Stretch | 3350 - 3400 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| N-H Scissoring | 1600 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | 1250 - 1350 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1280 | FT-IR |

| C-F Stretch | 1000 - 1150 | FT-IR |

Note: These are general ranges for the specified functional groups and the exact positions for this compound would be determined by detailed computational analysis.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool in the structural elucidation of complex molecules, including fluorinated anilines. Density Functional Theory (DFT) is a commonly employed method for these computations, providing a powerful means to predict and verify the spectral assignments of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. nih.gov

In studies of analogous compounds like fluoronitroanilines, DFT calculations have been successfully used to obtain theoretical NMR data that are then compared with experimental results. nih.gov This comparative approach helps to fully assign the recorded NMR spectra and understand the influence of molecular structure and atomic character on the accuracy of the computational predictions. nih.gov

For a molecule such as this compound, a similar computational protocol would be applied. The process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized using a selected DFT functional and basis set.

Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

A key area of investigation for fluorinated compounds is the prediction of ¹⁹F NMR chemical shifts. nih.govrsc.org Computational studies have focused on developing accurate protocols for these predictions. nih.gov Research on per- and polyfluoroalkyl substances (PFAS) has shown that including dispersion corrections in the DFT methodology can improve the accuracy of calculated ¹⁹F NMR parameters to within 4 ppm of experimental values. nih.gov Interestingly, for highly electronegative fluorine atoms, the addition of further diffuse and polarization functions to the basis set does not necessarily enhance accuracy, as the electron density is not easily polarized. nih.gov Furthermore, gas-phase calculations have sometimes been found to be more accurate than those including implicit solvation models. nih.gov

The following table illustrates hypothetical calculated ¹³C NMR chemical shifts for this compound, based on principles from computational studies of analogous molecules. nih.gov

Table 1: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-NH₂) | 145.8 |

| C2 | 118.2 |

| C3 (C-OCHF₂) | 150.5 (t, JCF = 250 Hz) |

| C4 (C-OCHF₂) | 151.2 (t, JCF = 252 Hz) |

| C5 | 117.5 |

| C6 | 119.0 |

Note: Data are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations. The triplet (t) multiplicity and coupling constants (J) for the carbon atoms bonded to the difluoromethoxy groups are predicted due to one-bond C-F coupling.

Intermolecular Interactions and Solid-State Structural Analysis (e.g., Hirshfeld Surface Analysis)

The analysis of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecular compounds. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. nih.govnih.govnih.govnih.govgithub.io This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.govnih.gov

The Hirshfeld surface is generated based on the distance of the closest atoms both inside (dᵢ) and outside (dₑ) the surface. nih.gov These distances are normalized to create a d_norm map, where different colors represent different types of contacts. nih.gov Red spots on the d_norm surface indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms. nih.gov

For this compound, a Hirshfeld surface analysis would likely reveal significant contributions from the following interactions:

H···H contacts: Generally a major contributor to the crystal packing of organic molecules. nih.govnih.gov

O···H/H···O contacts: Arising from the oxygen atoms of the difluoromethoxy groups and the hydrogen atoms of the aniline amine group and aromatic ring.

F···H/H···F contacts: Due to the presence of the highly electronegative fluorine atoms.

C···H/H···C contacts: Involving the aromatic rings. nih.gov

The following table presents a hypothetical breakdown of the percentage contributions of intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 40% |

| F···H/H···F | 25% |

| O···H/H···O | 20% |

| C···H/H···C | 10% |

Note: Data are hypothetical and for illustrative purposes. The exact percentages would depend on the determined crystal structure.

This analysis provides critical insights into the supramolecular assembly and the forces governing the stability of the crystal lattice. nih.govresearchgate.netjmaterenvironsci.com

Computational Assessment of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a significant area of materials science research, driven by potential applications in optoelectronics and photonics. bohrium.comresearchgate.netsci-hub.sefrontiersin.org Computational methods, particularly DFT, are widely used to predict and understand the NLO response of molecules. bohrium.comresearchgate.netresearchgate.net

The NLO properties of a molecule are primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). bohrium.comresearchgate.net The first hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO phenomena like second-harmonic generation. sci-hub.se A large β value is often associated with molecules that have strong intramolecular charge transfer (ICT) characteristics. researchgate.netresearchgate.net

Computational studies on analogous aniline derivatives have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance NLO properties. researchgate.netbohrium.com The aniline amine group (-NH₂) acts as a good electron donor. The difluoromethoxy (-OCHF₂) groups in this compound have an electron-withdrawing character due to the electronegative fluorine atoms, which could facilitate ICT and lead to a significant NLO response.

The computational assessment of NLO properties for this compound would typically involve:

Optimization of the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net

Calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using the finite field approach or time-dependent DFT (TD-DFT). researchgate.netbohrium.com

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and the nature of the ICT. bohrium.comchemrxiv.org A smaller HOMO-LUMO energy gap is often correlated with higher polarizability and hyperpolarizability. frontiersin.org

Studies on similar fluorinated aniline derivatives have demonstrated enhanced NLO responses compared to standard materials like urea. bohrium.comresearchgate.net The calculated hyperpolarizability values provide a theoretical basis for identifying promising NLO candidates for experimental validation. researchgate.net

Table 3: Hypothetical Calculated NLO Properties of this compound and a Reference Compound

| Property | This compound (Hypothetical) | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 4.5 | 1.37 |

| Mean Polarizability (α) (a.u.) | 150 | 33 |

| First Hyperpolarizability (β) (a.u.) | 950 | 371 |

Note: Data are hypothetical and for illustrative purposes, based on trends observed in analogous systems. frontiersin.orgbohrium.comresearchgate.net 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

This computational screening allows for the efficient design and evaluation of new organic materials with potentially superior NLO properties. frontiersin.org

Applications in Advanced Organic Synthesis and Materials Science Research

3,4-Bis(difluoromethoxy)aniline as a Versatile Synthetic Building Block and Intermediate

This compound serves as a crucial starting material or intermediate in multi-step synthetic pathways. The presence of the difluoromethoxy (-OCF₂H) groups can enhance the metabolic stability and lipophilicity of target molecules, properties that are highly desirable in the development of new bioactive compounds and functional materials.

In the field of pharmaceutical chemistry, aniline (B41778) derivatives are fundamental building blocks for a wide array of therapeutic agents. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, is a widely used strategy to modulate the pharmacological properties of drug candidates. While direct examples of the incorporation of this compound into approved drugs are not extensively documented in publicly available literature, the utility of closely related analogues underscores its potential.

For instance, 4-(difluoromethoxy)aniline (B1299965) is a recognized intermediate in the synthesis of certain proton pump inhibitors and has been utilized in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. acs.orggoogle.com One notable example is the synthesis of BMS-665053, a potent and selective CRF-1 receptor antagonist, which employs 4-(difluoromethoxy)aniline as a key precursor. acs.org The synthetic strategies developed for these related compounds can often be adapted for this compound, highlighting its potential as a precursor for novel, potentially more effective, therapeutic agents. The dual substitution pattern offers opportunities for creating molecules with unique three-dimensional structures and electronic distributions, which could lead to enhanced binding affinity and selectivity for biological targets.

The development of novel pesticides and herbicides frequently involves the incorporation of fluorinated moieties to enhance their efficacy and environmental stability. Organofluorine compounds are prevalent in modern agrochemicals. google.com

A key application for difluoromethoxy aniline derivatives is in the synthesis of pyrethroid insecticides. google.com A Chinese patent describes 4-(difluoromethoxy)aniline as an important intermediate for this class of agrochemicals. google.com Pyrethroids are a major class of synthetic insecticides valued for their high potency against a wide range of pests and low toxicity to mammals and birds. The inclusion of the difluoromethoxy group can influence the insecticide's photostability, volatility, and mode of action. By extension, this compound represents a building block for creating next-generation agrochemicals with potentially improved performance profiles.

Integration into Functional Materials Development

The application of this compound extends beyond the life sciences into the realm of materials science. Its unique electronic and structural characteristics make it a candidate for the synthesis of advanced functional materials with tailored properties.

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. The design of new liquid crystalline compounds often relies on the use of rigid aromatic cores, flexible alkyl tails, and linking groups. nih.govcolorado.edu Aniline derivatives are frequently used to construct the core structures of LC molecules, often through the formation of Schiff bases (imines). nih.govfrontiersin.org

Research has demonstrated the synthesis of liquid crystalline materials from various aniline derivatives, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline and 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. nih.govresearchgate.net The introduction of polar terminal groups and lateral substituents, particularly fluorine atoms, is a well-established strategy to influence the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of stability. nih.govgoogle.com The difluoromethoxy groups in this compound can impart significant dipole moments and alter intermolecular interactions, making it a promising candidate for the synthesis of novel liquid crystals with specific dielectric and electro-optical properties for display and sensor applications.

In polymer science, aniline and its derivatives are precursors to conducting polymers like polyaniline and can be incorporated into high-performance polymers such as polyimides. Fluorinated polyimides, for example, are known for their excellent thermal stability and solubility, which are often synthesized from fluorinated diamines. nih.gov

Furthermore, the design of catalysts for olefin polymerization is a sophisticated area where ligand architecture plays a critical role. The electronic and steric properties of the ligands surrounding a metal center dictate the catalyst's activity, selectivity, and the properties of the resulting polymer. Fluorination of ligands is a known strategy to modulate the electronic properties of the catalytic center. By serving as a precursor to more complex ligand structures, this compound could be used to create novel catalyst systems. These fluorinated ligands could potentially fine-tune the polymerization process, leading to polymers with controlled molecular weights and microstructures.

Carbon quantum dots (CQDs) are a class of quasi-zero-dimensional nanomaterials (typically smaller than 10 nm) that have garnered significant attention for their unique photoluminescent properties, water solubility, and biocompatibility. nih.govsemanticscholar.org Doping CQDs with heteroatoms like fluorine can significantly alter their electronic and optical properties, leading to enhanced fluorescence and new functionalities.

Recent patent literature reveals that fluorinated anilines are effective precursors for the solvothermal synthesis of fluorinated carbon quantum dots (FCQDs). google.comgoogle.comepo.org The process often involves the pyrolysis of an organic substance (like citric acid and urea) in the presence of a fluoroorganic compound. google.comepo.org Specifically, substances like bis- or poly-(trifluoromethyl)anilines have been identified as suitable fluorine sources. google.comepo.org One patent application describes the use of 3,4-bis(trifluoromethyl) aniline in the synthesis of FCQDs that exhibit orange luminescence. google.com The resulting fluorinated nanomaterials show promise as fluorescent dyes, carriers for biologically active substances, and components in sensors and bio-imaging applications. google.com Given the similarity in structure, this compound is an analogous candidate for the synthesis of these advanced fluorescent nanomaterials.

Research on this compound in Fluorescent Dye Development Remains Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, no specific research has been found detailing the application of the chemical compound this compound in the development of fluorescent dyes and labels.

While the broader class of aniline derivatives and compounds featuring difluoromethoxy groups are subjects of interest in materials science and medicinal chemistry, specific studies focusing on the photophysical properties and potential as a fluorophore for this compound are not publicly available.

The unique electronic properties of fluorinated organic molecules often lead to novel applications in areas such as advanced organic synthesis and materials science. The introduction of difluoromethoxy groups, in particular, can significantly alter the photophysical characteristics of a molecule, potentially leading to the development of new fluorescent materials. These groups are known to influence factors such as quantum yield, Stokes shift, and solvatochromism.

However, without dedicated research into this compound, any discussion of its role in the creation of fluorescent dyes would be purely speculative. Detailed research findings, including the synthesis of specific dyes, their photophysical properties, and their performance as fluorescent labels, are necessary to substantiate any claims of its utility in this field.

As of now, the scientific community has not published any data that would allow for a thorough and informative analysis of this compound's contribution to the development of fluorescent dyes and labels. Therefore, a detailed article on this specific topic, including data tables and in-depth research findings, cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-Bis(difluoromethoxy)aniline, and how can reaction conditions be systematically varied to improve yield?

- Methodological Guidance :

- Catalytic Reflux : Dissolve precursors (e.g., nitrobenzene derivatives) in absolute ethanol with glacial acetic acid as a catalyst. Reflux for 4–6 hours under controlled temperature (80–100°C), followed by solvent evaporation and filtration .

- Pressure Reduction : Post-reflux, reduce pressure to 0.2–0.35 mm Hg to isolate the product via vacuum distillation. Monitor purity via TLC or HPLC .

- Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Ethanol Reflux | Glacial Acetic Acid | 4 | 65–75 | >95% | |

| Vacuum Distillation | None | 6 | 80–85 | >98% |

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

- Methodological Guidance :

- NMR Spectroscopy : Use H and F NMR to confirm substitution patterns. For F NMR, expect peaks at δ -70 to -80 ppm for difluoromethoxy groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHFNO: 241.04 g/mol) .

- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (e.g., %C: 41.5; %H: 3.1; %N: 4.8) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Guidance :

- Accelerated Stability Testing : Prepare buffered solutions (pH 1–13) and incubate the compound at 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Correlate stability with pH to identify labile conditions.

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the synthesis of fluorinated aniline derivatives, such as unexpected byproducts?

- Methodological Guidance :

- Side-Reaction Analysis : Trace byproducts (e.g., dichloro derivatives) using GC-MS. For example, residual chlorine in reagents may lead to halogenation .

- Computational Modeling : Use DFT calculations to compare activation energies of competing pathways (e.g., nucleophilic substitution vs. elimination) .

Q. How does the presence of difluoromethoxy groups influence the environmental fate of this compound in soil systems?

- Methodological Guidance :

- Soil Column Experiments : Simulate vertical migration using a soil-packed column. Apply variable pumping speeds (0.5–2.0 mL/min) to study leaching behavior .

- Interphase Partitioning : Measure adsorption coefficients () using batch equilibration. Correlate with organic carbon content to predict mobility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs in biological systems?

- Methodological Guidance :

- Analog Synthesis : Replace difluoromethoxy with trifluoromethoxy or methoxy groups. Compare bioactivity (e.g., enzyme inhibition) using dose-response assays .

- Table 2 : SAR of Key Analogs

| Analog | Substituent | IC (µM) | Reference |

|---|---|---|---|

| This compound | -OCHF | 12.3 | |

| 4-Trifluoromethoxyaniline | -OCF | 8.7 |

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives reported across studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.